molecular formula C19H21NO2 B5795541 2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5795541
M. Wt: 295.4 g/mol
InChI Key: ALUOSUMBVMLDKR-UHFFFAOYSA-N
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Description

The compound “2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound. The molecule also contains a 2,6-dimethylphenoxyacetyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the isoquinoline ring and the attachment of the 2,6-dimethylphenoxyacetyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. Additionally, the compound contains a 2,6-dimethylphenoxyacetyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Isoquinolines and their derivatives have been studied for their potential biological activities, but the specific effects would depend on the exact structure and functional groups present in the compound .

Future Directions

The study of isoquinoline derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activities of this compound and others like it .

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,6-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-6-5-7-15(2)19(14)22-13-18(21)20-11-10-16-8-3-4-9-17(16)12-20/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUOSUMBVMLDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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